YF-452 - 1951466-83-3

YF-452

Catalog Number: EVT-286443
CAS Number: 1951466-83-3
Molecular Formula: C24H26BrN3O
Molecular Weight: 452.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
YF-452 is a novel inhibitor of tumor growth through antiangiogenesis by suppressing VEGF receptor 2 signaling.
Source and Classification

YF-452 is classified under angiogenesis inhibitors and antineoplastic agents. It has been studied extensively in various biological contexts, particularly concerning its effects on endothelial cells and tumor models. The compound is sourced from chemical suppliers and research institutions engaged in drug discovery and development .

Synthesis Analysis

Methods and Technical Details

The synthesis of YF-452 involves a multi-step reaction process. The primary synthetic route includes the reaction of N-pyrrolidylacetyl chloride with 9-(4-bromobenzyl)-1,3,4,9-tetrahydro-β-carboline. This reaction typically requires an inert atmosphere (such as nitrogen or argon) and is conducted at low temperatures to maintain the stability of intermediates.

Key Steps in Synthesis:

  1. Preparation of Reactants: N-pyrrolidylacetyl chloride is prepared from corresponding acetyl derivatives.
  2. Reaction Conditions: The reaction is carried out under controlled conditions to prevent side reactions.
  3. Purification: Techniques such as recrystallization and chromatography are employed to purify the final product, ensuring a yield greater than 98% purity.
Molecular Structure Analysis

Structure and Data

The molecular formula of YF-452 is C22H26BrN3O, with a molecular weight of approximately 424.37 g/mol. The compound features a complex structure characterized by several functional groups that contribute to its biological activity.

Structural Characteristics:

  • SMILES Notation: BrC(C=C1)=CC=C1CN(C2=C3CCN(C(CN4CCCC4)=O)C2)C5=C3C=CC=C5
  • Physical Appearance: YF-452 is typically presented as a solid powder.
  • Solubility: It is soluble in dimethyl sulfoxide (DMSO), which facilitates its use in various biological assays.
Chemical Reactions Analysis

Reactions and Technical Details

YF-452 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.

Types of Reactions:

  • Substitution Reactions: Involves nucleophilic substitution where halogenating agents may be used.
  • Oxidation Reactions: Utilizes agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
  • Reduction Reactions: Employs reducing agents such as lithium aluminum hydride or sodium borohydride under controlled temperatures.

Major Products

The products formed from these reactions depend on the specific reagents used. For example, substitution may yield halogenated derivatives, while oxidation could produce oxidized forms of YF-452.

Mechanism of Action

YF-452 exerts its biological effects by inhibiting the phosphorylation of VEGFR2 kinase, which plays a crucial role in angiogenesis. This inhibition disrupts downstream signaling pathways involving extracellular signal-regulated kinase (ERK), focal adhesion kinase (FAK), and Src kinases.

Process and Data

The inhibition leads to:

  • Reduced migration and invasion of endothelial cells.
  • Suppression of tube-like structure formation essential for angiogenesis.
    These actions collectively inhibit tumor growth and progression in various cancer models .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid powder.
  • Purity: Greater than 98%.
  • Storage Conditions: Should be stored dry, dark, at temperatures between 0 - 4 °C for short-term use or -20 °C for long-term storage.

Chemical Properties

  • Solubility: Soluble in DMSO.
  • Stability: Stable under proper storage conditions with a shelf life exceeding two years.
Applications

YF-452 has significant applications in scientific research across multiple fields:

  • Chemistry: Used as a model compound for studying various chemical reactions including substitution, oxidation, and reduction.
  • Biology: Investigated for its effects on cellular processes, particularly in endothelial cells involved in angiogenesis.
  • Medicine: Explored as a potential antiangiogenic drug candidate for cancer therapy due to its ability to inhibit VEGFR2 signaling effectively .
Introduction to Antiangiogenic Therapies in Oncology

Role of VEGF/VEGFR2 Signaling in Tumor Angiogenesis

Vascular endothelial growth factor (VEGF) signaling through its receptor VEGFR2 (also known as KDR/Flk-1) constitutes a master regulatory axis for physiological and pathological angiogenesis. VEGF-A—the most potent ligand—binds VEGFR2, triggering receptor dimerization and autophosphorylation. This activation initiates downstream signaling cascades, including the PI3K/Akt pathway (promoting endothelial cell survival) and the Ras/MAPK/ERK pathway (driving proliferation and migration) [3] [9]. Hypoxia-inducible factor 1α (HIF-1α), stabilized in the tumor microenvironment, transcriptionally upregulates VEGF-A expression, establishing a feed-forward loop for neovascularization [7] [9].

Pathological angiogenesis in tumors results from VEGF/VEGFR2 dysregulation, characterized by:

  • Abnormal vessel architecture: Immature, leaky vasculature with poor pericyte coverage, leading to hypoxia and elevated interstitial pressure [7] [10].
  • Metastatic facilitation: VEGF-A enhances cancer cell motility by downregulating tight-junction proteins (e.g., ZO-1) and activating metalloproteinases [6] [9].
  • Immunosuppression: VEGF signaling inhibits dendritic cell maturation and T-cell infiltration, enabling immune evasion [3] [10].

Table 1: Key VEGF-A Isoforms and Functional Properties [9] [10]

IsoformHeparin-Binding DomainBioavailabilityBiological Impact
VEGF-A₁₂₁AbsentHigh diffusionWeak mitogenic activity; leaky vessels
VEGF-A₁₆₅PresentModerate retentionStrong VEGFR2/NRP1 activation; predominant isoform
VEGF-A₁₈₉PresentECM-sequesteredProteolytically released; steep gradient formation

Alternative angiogenic pathways (e.g., FGF, PDGF) may compensate when VEGF is inhibited, contributing to treatment resistance [4] [10].

Current Landscape of Small-Molecule Antiangiogenic Agents

Small-molecule tyrosine kinase inhibitors (TKIs) dominate antiangiogenic drug development due to their oral bioavailability, cost-effectiveness, and multi-target capabilities. These agents are classified mechanistically:

Ligand-Binding Inhibitors

Monoclonal antibodies (e.g., bevacizumab) neutralize circulating VEGF but face limitations in tumor penetration. Small peptides (e.g., aflibercept) function as soluble decoy receptors but require intravenous administration [9] [10].

Receptor Tyrosine Kinase Inhibitors (RTKIs)

RTKIs compete with ATP at the VEGFR2 kinase domain, suppressing phosphorylation. First-generation multi-targeted TKIs include:

  • Sunitinib: Inhibits VEGFR1-3, PDGFR, c-KIT
  • Sorafenib: Targets VEGFR2-3, PDGFRβ, Raf kinases [10]

Second-generation agents (e.g., cabozantinib) extend activity to MET/AXL pathways to counteract resistance [10]. Challenges persist with first-generation RTKIs:

  • Narrow therapeutic windows: Off-target effects due to poor selectivity [4] [10].
  • Compensatory angiogenesis: Upregulation of FGF, Angiopoietin-2, or HIF-1α [7] [10].

Table 2: Classification of Small-Molecule VEGFR2 Inhibitors [4] [10]

GenerationRepresentative AgentsTargets Beyond VEGFR2Clinical Limitations
First-genSunitinib, SorafenibPDGFR, c-KIT, FLT3Hypertension, fatigue, hand-foot syndrome
Second-genCabozantinib, LenvatinibMET, AXL, FGFRHepatotoxicity, proteinuria
SelectiveYF-452 (developmental)Minimal off-target activityUnder investigation

YF-452: A Novel β-Carboline-Based VEGFR2 Inhibitor

YF-452 (chemical name: N-(N-Pyrrolidylacetyl)-9-(4-bromobenzyl)-1,3,4,9-tetrahydro-β-carboline) is a synthetic small molecule derived from β-carboline alkaloid scaffolds, which exhibit inherent antiangiogenic properties [1] [8]. Its structure features a tetrahydro-β-carboline core modified with a 4-bromobenzyl group and a pyrrolidylacetyl side chain, optimizing receptor affinity [1]. Key characteristics include:

  • Molecular weight: 452.40 g/mol
  • Empirical formula: C₂₄H₂₆BrN₃O
  • Solubility: DMSO-soluble for experimental use [1]

Table 3: Preclinical Profile of YF-452 [1] [2] [5]

ParameterYF-452 ActivityExperimental Model
VEGFR2 phosphorylationIC₅₀ ~100 nM (dose-dependent suppression)HUVECs stimulated by VEGF
Downstream signalingInhibits ERK, FAK, and Src activationWestern blot analysis
Endothelial tube formation>70% reduction at 1 μMMatrigel assays (HUVECs)
In vivo tumor suppression60–70% growth inhibition in xenograftsMouse colorectal cancer models
Angiogenesis assaysReduced microvessels in CAM and rat aortic ringsEx vivo/in vivo models

YF-452’s efficacy stems from its selective disruption of the VEGF-VEGFR2 axis:

  • Mechanistic selectivity: Blocks VEGF-induced VEGFR2 phosphorylation without significant activity against PDGFR or FGFR, reducing off-target risks [2] [5].
  • Biological effects: Suppresses endothelial cell migration, invasion, and tube formation at submicromolar concentrations with low cytotoxicity (IC₅₀ >10 μM in non-endothelial cells) [5].
  • Chemical accessibility: Synthesizable in 2–4 months via custom routes, enabling rapid structure-activity optimization [1] [8].

Compared to earlier TKIs, YF-452’s β-carboline backbone may enhance tumor penetration and reduce efflux pump susceptibility—properties observed in related alkaloids like harmine [8] [10].

Properties

CAS Number

1951466-83-3

Product Name

YF-452

IUPAC Name

1-[9-[(4-bromophenyl)methyl]-3,4-dihydro-1H-pyrido[3,4-b]indol-2-yl]-2-pyrrolidin-1-ylethanone

Molecular Formula

C24H26BrN3O

Molecular Weight

452.4 g/mol

InChI

InChI=1S/C24H26BrN3O/c25-19-9-7-18(8-10-19)15-28-22-6-2-1-5-20(22)21-11-14-27(16-23(21)28)24(29)17-26-12-3-4-13-26/h1-2,5-10H,3-4,11-17H2

InChI Key

WIRUYQFUVBBWPT-UHFFFAOYSA-N

SMILES

BrC(C=C1)=CC=C1CN(C2=C3CCN(C(CN4CCCC4)=O)C2)C5=C3C=CC=C5

Solubility

Soluble in DMSO

Synonyms

YF-452

Canonical SMILES

C1CCN(C1)CC(=O)N2CCC3=C(C2)N(C4=CC=CC=C34)CC5=CC=C(C=C5)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.